2-Nitro-4-(trifluoromethoxy)phenol
Overview
Description
2-Nitro-4-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4F3NO4 and a molecular weight of 223.11 g/mol . It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a phenol ring. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(trifluoromethoxy)phenol typically involves the nitration of 4-(trifluoromethoxy)phenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the hydroxyl group .
Industrial Production Methods
The process may include steps for purification and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The phenol group can be oxidized to quinones under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Amino-4-(trifluoromethoxy)phenol.
Substitution: Various ethers or esters depending on the substituent.
Oxidation: Quinones.
Scientific Research Applications
2-Nitro-4-(trifluoromethoxy)phenol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(trifluoromethoxy)phenol involves its interaction with biological molecules through its nitro and trifluoromethoxy groups. These groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with target proteins and enzymes. The nitro group can also undergo reduction to form reactive intermediates that may interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Nitrophenol: Lacks the trifluoromethoxy group, making it less hydrophobic.
2-Nitrophenol: Similar nitro group positioning but lacks the trifluoromethoxy group.
Uniqueness
2-Nitro-4-(trifluoromethoxy)phenol is unique due to the presence of both the nitro and trifluoromethoxy groups, which impart distinct chemical and physical properties. The trifluoromethoxy group increases the compound’s hydrophobicity and electron-withdrawing capability, influencing its reactivity and interactions with biological molecules .
Biological Activity
Introduction
2-Nitro-4-(trifluoromethoxy)phenol, a member of the nitrophenol family, is characterized by its unique molecular structure, which includes both a nitro group and a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anti-inflammatory agent. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the trifluoromethoxy group enhances its lipophilicity, thereby influencing its absorption and distribution in biological systems. The compound typically appears as a light yellow to brown liquid at room temperature.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₇H₄F₃NO₄ |
Appearance | Light yellow to brown liquid |
Boiling Point | Approximately 94 °C at reduced pressure |
Functional Groups | Nitro (-NO₂), Trifluoromethoxy (-O-CF₃) |
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The nitro group is often associated with enhanced biological effects due to its ability to participate in redox reactions within biological systems.
- Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties. The mechanism involves the modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Research Finding : In vitro studies indicated that the compound could reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting a role in mitigating inflammatory responses.
Inhibition of Enzyme Activity
The ability of this compound to interact with biological macromolecules such as proteins and enzymes has been documented. Its hydroxyl group facilitates hydrogen bonding, which may lead to enzyme inhibition.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of S. aureus, E. coli | |
Anti-inflammatory | Reduction of IL-6 and TNF-α levels | |
Enzyme inhibition | Interaction with enzyme active sites |
While specific mechanisms for this compound remain under investigation, it is hypothesized that the compound's reactivity is influenced by both the electron-withdrawing effects of the nitro group and the stabilization provided by the trifluoromethoxy group during nucleophilic attacks.
Electrophilic Aromatic Substitution
The compound primarily undergoes electrophilic aromatic substitution reactions, which can lead to various derivatives with potentially enhanced biological activities.
Comparative Analysis with Similar Compounds
Several compounds structurally similar to this compound have been studied for their biological activities. Below is a comparative analysis:
Table 3: Comparison with Related Compounds
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
4-Nitro-3-(trifluoromethyl)phenol | C₇H₄F₃NO₃ | Similar nitro group; different trifluoro position | Moderate antibacterial activity |
2-Nitro-4-(trifluoromethyl)phenol | C₇H₄F₃NO₃ | Different position of nitro; potential for similar activity | Limited data available |
5-Hydroxy-2-nitrobenzotrifluoride | C₇H₄F₃NO₃ | Hydroxy instead of trifluoromethoxy | Enhanced anti-inflammatory effects |
Properties
IUPAC Name |
2-nitro-4-(trifluoromethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4/c8-7(9,10)15-4-1-2-6(12)5(3-4)11(13)14/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQAEUBXLFDRKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379688 | |
Record name | 2-nitro-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129644-56-0 | |
Record name | 2-nitro-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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